
methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a compound of significant interest in both chemistry and biology due to its structural features and diverse applications. This compound is particularly notable for its presence in various biochemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves the use of a protected amino acid as the starting material. The synthesis might include steps such as protection of functional groups, selective chlorination, and esterification reactions. Protecting groups like tert-butoxycarbonyl (BOC) are often employed to guard the amino functionality during selective chlorination of the aromatic ring.
Protection of the Amino Group: : Protecting the amino group with a BOC group.
Chlorination: : Selective chlorination of the aromatic ring using reagents like sulfuryl chloride in the presence of a catalyst.
Esterification: : Conversion of the carboxylic acid to the methyl ester using methanol and a strong acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial synthesis may follow similar steps with scalability considerations such as the use of continuous flow reactors for chlorination and esterification steps. Optimization of reaction conditions like temperature, pH, and solvent choice ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : Although the compound primarily has hydrocarbon and halogenated functional groups, oxidation may occur at susceptible positions like the aromatic ring if strong oxidizing agents are used.
Reduction: : Reduction reactions may target any nitro substituents if present or reduce the ester functionality to an alcohol under specific conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Typical reagents include halogens, sulfonating agents, or nitrating mixtures under acidic conditions.
Major Products Formed
The major products from these reactions vary but could include oxidized forms with additional hydroxyl groups, reduced esters, or substituted aromatic compounds with various functional groups introduced.
科学的研究の応用
Chemistry
Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride serves as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity and functional groups make it suitable for various synthetic applications.
Biology
In biological studies, this compound may be explored for its interactions with enzymes and receptors. Its structural similarity to certain amino acids could make it a subject of interest in protein binding and enzyme inhibition studies.
Medicine
Industry
In the industrial sector, it might be used in the production of specialty chemicals or as a precursor to more complex pharmaceuticals.
作用機序
The mechanism of action for any biologically active derivatives of methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride would involve interaction with specific molecular targets. The compound could act by binding to active sites on enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. The dichlorophenyl moiety could enhance binding affinity and specificity due to its electronic properties.
類似化合物との比較
Comparing methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride to similar compounds:
Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride: : The position of the chlorine atoms might alter the compound's reactivity and binding characteristics.
Methyl (2S)-2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride: : Different substitution patterns lead to variations in electronic distribution and steric interactions, potentially affecting its biological activity.
These comparisons highlight the uniqueness of the 2,5-dichlorophenyl substitution pattern, which may confer distinct chemical and biological properties, making this compound particularly valuable for further study.
特性
CAS番号 |
444726-75-4 |
|---|---|
分子式 |
C10H12Cl3NO2 |
分子量 |
284.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



